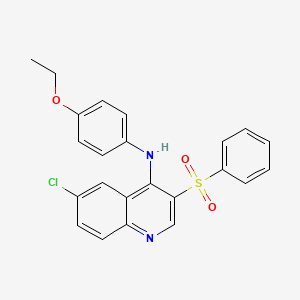

6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine is a chemical compound with potential applications in scientific research. It is a quinoline derivative with a sulfonyl and ethoxyphenyl group attached to it. This compound has attracted attention in the scientific community due to its potential as a therapeutic agent and its ability to modulate biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Metabolites : Efficient synthesis of metabolites related to quinoline compounds, employing protective groups and novel synthetic routes (Mizuno et al., 2006).

- Quinolin-4-yl Substituted Derivatives : Creation of quinolin-4-yl substituted derivatives via reactions with CH-acidic compounds, showcasing the versatility of quinoline structures in chemical syntheses (Stadlbauer et al., 2006).

- Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds : A green approach to synthesize novel quinoline derivatives, emphasizing environmentally friendly methods (Poomathi et al., 2015).

- Quinolino-Benzothiazinones Synthesis : Exploration of thermolysis reactions in the synthesis of complex quinoline-based structures (Täubl et al., 2002).

Biological Activities

- Antioxidant Activity of Selenium-Containing Quinolines : Investigation into the antioxidant potential of selenium-containing quinolines, underlining the importance of quinoline derivatives in pharmacology (Bocchini et al., 2020).

- Structural and Optical Properties : Study of the structural and optical properties of quinoline derivatives thin films, contributing to the understanding of their potential in material sciences (Zeyada et al., 2016).

- Antimicrobial Studies : Synthesis and evaluation of quinoline derivatives for their antimicrobial properties, indicating their potential use in combating infections (Nayak et al., 2019).

- Histamine H4 Receptor Inverse Agonists : Discovery of quinazoline-containing H4 receptor compounds, showing dual action in histamine receptors and potential therapeutic benefits (Smits et al., 2008).

properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKBIUXWEUEDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)

![2-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2803076.png)

![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2803077.png)

![N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2803078.png)

![2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803082.png)